4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline
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Overview
Description
4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline typically involves the reaction of 5-chlorobenzo[d]oxazole with N,N-dimethylaniline under specific conditions. One common method involves the use of a catalyst and a solvent to facilitate the reaction. For example, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C15H13ClN2O |
---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
4-(5-chloro-1,3-benzoxazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H13ClN2O/c1-18(2)12-6-3-10(4-7-12)15-17-13-9-11(16)5-8-14(13)19-15/h3-9H,1-2H3 |
InChI Key |
RGHMSIAAFRNLKD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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